![molecular formula C21H19NO3S2 B5106160 5-{2-[2-(2-allylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5106160.png)
5-{2-[2-(2-allylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
5-{2-[2-(2-allylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one, commonly known as ATT, is a thiazolidinone derivative that exhibits various biological activities. ATT has been found to possess anti-inflammatory, anti-tumor, and anti-viral properties.
Mechanism of Action
The mechanism of action of ATT is not fully understood. However, it has been proposed that ATT exerts its biological activities by modulating various signaling pathways. For example, ATT has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. ATT has also been shown to activate the p53 signaling pathway, which plays a critical role in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
ATT has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and other immune cells. ATT has also been found to induce apoptosis in cancer cells by activating the caspase pathway. In addition, ATT has been shown to inhibit the replication of viruses by interfering with viral entry and replication.
Advantages and Limitations for Lab Experiments
ATT has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a high degree of stability. However, ATT has some limitations for lab experiments. It has poor solubility in water, which can limit its bioavailability in vivo. In addition, ATT can exhibit cytotoxic effects at high concentrations, which can complicate its use in cell-based assays.
Future Directions
There are several future directions for the study of ATT. One potential direction is the development of more potent and selective derivatives of ATT for use as therapeutic agents. Another direction is the investigation of the molecular mechanisms underlying the biological activities of ATT. Finally, the development of novel drug delivery systems for ATT could improve its bioavailability and therapeutic efficacy.
Synthesis Methods
The synthesis of ATT involves the condensation of 2-(2-allylphenoxy)ethanol with 2-(benzylidene)-1,3-thiazolidin-4-one in the presence of a catalyst. The resulting intermediate is then reacted with thiourea to form the final product. The synthesis of ATT has been optimized to achieve high yield and purity.
Scientific Research Applications
ATT has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. ATT has also been shown to possess anti-tumor properties by inducing apoptosis in cancer cells. In addition, ATT has been found to inhibit the replication of several viruses, including HIV and herpes simplex virus.
properties
IUPAC Name |
(5Z)-5-[[2-[2-(2-prop-2-enylphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3S2/c1-2-7-15-8-3-5-10-17(15)24-12-13-25-18-11-6-4-9-16(18)14-19-20(23)22-21(26)27-19/h2-6,8-11,14H,1,7,12-13H2,(H,22,23,26)/b19-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOHLEMFHICCBF-RGEXLXHISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCCOC2=CC=CC=C2C=C3C(=O)NC(=S)S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCC1=CC=CC=C1OCCOC2=CC=CC=C2/C=C\3/C(=O)NC(=S)S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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